molecular formula C21H17FN2O4 B2693048 methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946279-88-5

methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B2693048
CAS No.: 946279-88-5
M. Wt: 380.375
InChI Key: PJPKGQJKKOUXHD-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a benzoate ester, and a fluorophenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Amidation: The amide bond is formed by reacting the pyridine derivative with an appropriate amine.

    Esterification: The final step involves esterification to introduce the benzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyridine ring can participate in various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
  • Methyl 2-{1-[(2-bromophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
  • Methyl 2-{1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Uniqueness

The presence of the fluorophenyl group in methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for drug design and development.

Properties

IUPAC Name

methyl 2-[[1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)16-7-3-5-9-18(16)23-20(26)15-10-11-19(25)24(13-15)12-14-6-2-4-8-17(14)22/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPKGQJKKOUXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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